Isohexylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Studies have investigated isohexylamine's role as a ligand in homogeneous catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that isohexylamine may influence reaction rates and product distribution in certain catalytic processes [].

Organic Chemistry

Due to its amine group, isohexylamine can participate in various organic reactions. Scientific literature includes studies on its reactivity in forming amides and imines, which are functional groups used in many molecules [].

Material Science

Researchers have explored isohexylamine's potential use in the synthesis of polymers. These studies examine how isohexylamine's properties might influence polymer characteristics for various applications [].

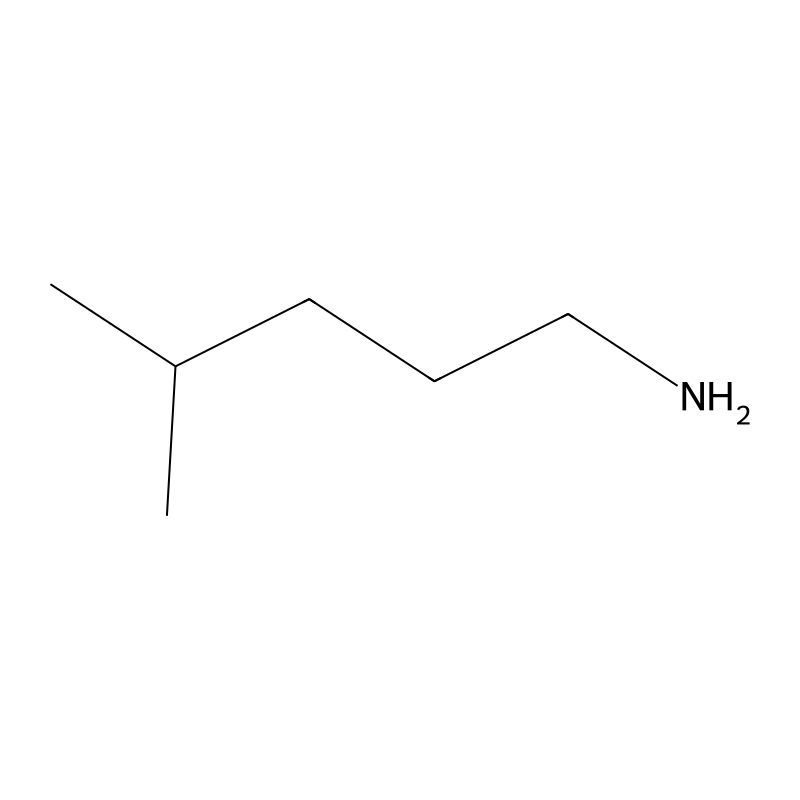

Isohexylamine is an aliphatic amine that consists of six carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. Its molecular weight is approximately 101.19 g/mol. The compound features a primary amine group, which is indicative of its reactivity and potential applications in various chemical processes. The structural representation of isohexylamine can be expressed using the SMILES notation as CC(C)CCCN, and its InChIKey is QVIAMKXOQGCYCV-UHFFFAOYSA-N .

Currently, there is no scientific research readily available detailing the specific mechanism of action of Isohexylamine in biological systems.

- Flammability: Aliphatic amines can be flammable, so Isohexylamine should be handled with caution regarding ignition sources [].

- Toxicity: Amines can have varying degrees of toxicity. Without specific data, it is advisable to handle Isohexylamine with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

- Nucleophilic Substitution: Isohexylamine can act as a nucleophile in reactions with electrophiles.

- Acid-Base Reactions: It can neutralize acids to form salts and water, demonstrating its basicity.

- Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.

These reactions are facilitated by the presence of the nitrogen atom, which possesses a lone pair of electrons that can engage in bonding .

Isohexylamine can be synthesized through several methods:

- Alkylation of Ammonia: A common method involves the alkylation of ammonia with 4-methylpentyl bromide or similar alkyl halides.

- Reductive Amination: This process involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.

- Hydrogenation of Nitriles: Isohexylamine can also be produced by the hydrogenation of corresponding nitriles .

Isohexylamine finds utility in various fields:

- Chemical Intermediates: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Corrosion Inhibitors: Its basicity allows it to be used in formulations aimed at preventing corrosion.

- Surfactants and Emulsifiers: Isohexylamine can be incorporated into surfactant formulations due to its amphiphilic properties.

Isohexylamine shares structural similarities with other amines, particularly hexylamine and cyclohexylamine. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Structure Type | Unique Features |

|---|---|---|---|

| Isohexylamine | C₆H₁₅N | Branched | Primary amine with branched structure |

| Hexylamine | C₆H₁₃N | Linear | Straight-chain structure |

| Cyclohexylamine | C₆H₁₁N | Cyclic | Contains a cyclic structure |

Isohexylamine's branched structure gives it distinct physical and chemical properties compared to its linear and cyclic counterparts, influencing its reactivity and applications .

Isohexylamine is a six-carbon alkyl amine with a branched structure, where the primary amine group (-NH₂) is attached to a 4-methylpentane backbone. Its IUPAC name, 4-methylpentan-1-amine, reflects this structural arrangement. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 5344-20-7 |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| SMILES Notation | CC(C)CCCN |

| InChI Key | QVIAMKXOQGCYCV-UHFFFAOYSA-N |

Synonyms include 1-amino-4-methylpentane, 4-methylpentylamine, and isohexylamine. The compound exists as a colorless to pale yellow liquid with a characteristic amine odor, a boiling point of 123–125°C, and a density of 0.768–0.770 g/cm³. Its solubility in organic solvents and moderate aqueous solubility make it adaptable for diverse applications.

Historical Context and Discovery

Isohexylamine’s discovery details remain undocumented, but its structural uniqueness and reactivity have driven its integration into industrial and academic workflows. Early recognition of its potential dates to the mid-20th century, when branched amines gained prominence in synthetic chemistry. Notably, its use in corrosion inhibition and surfactant production emerged during the 1970s–1980s, aligning with advancements in materials science and organic synthesis.

In academia, isohexylamine became a focus for studying amine-directed C-H functionalization, particularly in photoredox catalysis. Recent studies highlight its role in generating α-amino radicals for site-selective alkylation reactions.

Industrial and Academic Relevance

Industrial Applications

Isohexylamine serves as a precursor in multiple industries:

Market Trends: Global demand is driven by its role in sustainable chemical production, with regional markets in Europe and Asia dominating supply.

Academic Contributions

Isohexylamine’s reactivity underpins advanced synthetic methodologies:

- Photoredox Catalysis: Enables α-functionalization of primary amines via trifluoromethanesulfonyl (triflamide) protection, achieving site-selective C-C bond formation.

- Reductive Amination: Forms imines or secondary amines, critical for synthesizing β-amino alcohols or heterocyclic compounds.

- Hydrogen-Bonding Studies: The primary amine group facilitates interactions with biomolecules, aiding drug design research.

Conventional Synthetic Routes

Alkylation of Ammonia or Primary Amines

The direct alkylation of ammonia represents one of the most straightforward approaches to synthesize isohexylamine. This method involves the nucleophilic substitution reaction between 4-methylpentyl halide and ammonia under controlled conditions [5] [6]. The reaction proceeds through an SN2 mechanism, where ammonia acts as a nucleophile attacking the electrophilic carbon center bearing the halogen substituent.

The alkylation process typically requires excess ammonia to suppress the formation of secondary and tertiary amines, which occurs due to the increased nucleophilicity of the primary amine product compared to ammonia [6] [7]. Operating temperatures of 100-150°C and pressures of 1-10 bar are commonly employed, yielding 60-80% of the desired primary amine with selectivities ranging from 40-70% [5]. Despite its simplicity, this method suffers from the inherent limitation of polyalkylation, where successive alkylation reactions lead to the formation of secondary amines, tertiary amines, and ultimately quaternary ammonium salts through exhaustive alkylation [7].

The reaction mechanism involves multiple competing pathways. Initially, ammonia attacks the 4-methylpentyl halide to form the primary amine. However, the resulting isohexylamine possesses greater nucleophilicity than ammonia, leading to further alkylation reactions. This tendency necessitates the use of large excess of ammonia (typically 10-20 equivalents) to achieve acceptable selectivity toward the primary amine product [6].

Industrial implementations of this method often employ continuous processes with ammonia recycling to improve economic viability. The hydrogen halide byproducts are typically neutralized using basic scrubbing systems, and the excess ammonia is recovered through distillation for reuse in the process [8].

Reductive Amination of Ketones

Reductive amination represents a highly versatile and selective method for synthesizing primary amines from carbonyl compounds [9] [10]. For isohexylamine synthesis, this approach utilizes 4-methylpentan-1-one or 4-methylpentanal as the carbonyl substrate, which undergoes condensation with ammonia followed by reduction of the intermediate imine or Schiff base.

The reaction proceeds through a two-step mechanism involving imine formation and subsequent reduction [9]. In the first step, ammonia undergoes nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. Dehydration of this intermediate yields the corresponding imine. The second step involves the reduction of the imine to the primary amine using various reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation [10].

Catalytic hydrogenation using nickel-based catalysts, particularly Raney nickel, represents the most common industrial approach [5] [11]. Operating conditions typically involve temperatures of 25-80°C for aldehydes and 80-120°C for ketones, with hydrogen pressures ranging from 1-50 bar for aldehydes and 10-100 bar for ketones. These conditions result in yields of 70-95% for aldehydes and 65-90% for ketones, with excellent selectivities of 90-98% and 85-95%, respectively [12].

The choice of reducing agent significantly influences the reaction outcome. Sodium cyanoborohydride (NaBH₃CN) offers excellent selectivity for imine reduction in the presence of unreacted carbonyl compounds, making it particularly valuable for one-pot reductive amination procedures [10]. The mild reaction conditions and high selectivity of sodium cyanoborohydride have made it a preferred reagent for laboratory-scale synthesis.

Recent developments in reductive amination include the use of biomimetic catalysts and enzymatic systems. Imine reductases have emerged as highly selective biocatalysts for asymmetric reductive amination, offering excellent enantioselectivity (95-99%) and high conversions (75-93%) under mild conditions [13]. These biocatalytic approaches represent environmentally friendly alternatives to traditional chemical methods.

Catalytic and Green Chemistry Approaches

Advanced Catalytic Systems

Modern catalytic approaches to isohexylamine synthesis emphasize sustainability, selectivity, and efficiency. Nickel-supported hydroxyapatite catalysts have demonstrated superior performance in alcohol amination reactions, converting 4-methylpentan-1-ol directly to isohexylamine through dehydrogenation-condensation-hydrogenation sequences [14]. These catalysts operate at temperatures of 150-200°C and achieve conversions of 85-97% with excellent selectivity toward primary amines.

The mechanism of nickel-catalyzed amination involves the initial dehydrogenation of the alcohol substrate to form the corresponding aldehyde, followed by condensation with ammonia to generate an imine intermediate, and finally reduction of the imine to the primary amine [14]. The superior performance of hydroxyapatite-supported nickel compared to silica-supported alternatives is attributed to the basic nature of the support, which facilitates alkoxide formation and promotes the dehydrogenation step.

Iridium-based asymmetric catalysts, particularly the Ir-PSA (Iridium-Phosphine-Sulfonamide-Alcohol) series, have revolutionized enantioselective amine synthesis [15] [16]. These catalysts enable asymmetric reductive amination with exceptionally high enantioselectivities (90-99%) under mild conditions (25-50°C). The combination of chiral iridium complexes with aminoalcohol-based chiral auxiliaries provides an efficient method for preparing optically active amines with high yields and excellent stereoselectivity.

Green Chemistry Innovations

Deep eutectic solvents have emerged as environmentally benign media for amine synthesis [17]. Choline chloride-glycerol mixtures combined with copper iodide catalysts enable efficient N-arylation reactions at moderate temperatures (60-100°C) without requiring additional ligands. These systems achieve conversions of 85-98% while offering the advantages of catalyst recyclability and reduced environmental impact [17].

The hydrazine-based reduction approach represents another green chemistry innovation [18]. This method utilizes hydrazine hydrate as both the nitrogen and hydrogen source, eliminating the need for external hydrogen gas. Nickel-supported alumina catalysts facilitate this transformation at temperatures of 80-120°C, achieving conversions of 80-95% with moderate environmental impact. The process offers advantages in terms of simplified equipment requirements and reduced safety concerns associated with high-pressure hydrogen handling.

Biocatalytic reductive amination using imine reductases represents the pinnacle of green chemistry approaches [13]. These enzymatic systems operate under ambient conditions (30-40°C) and utilize glucose dehydrogenase for cofactor regeneration, eliminating the need for external reducing agents. The extremely high enantioselectivity (95-99%) and minimal environmental impact make this approach particularly attractive for pharmaceutical applications where chiral purity is paramount.

Large-Scale Industrial Production Techniques

Continuous Flow Processes

Industrial production of isohexylamine increasingly relies on continuous flow technologies that offer improved heat and mass transfer, enhanced safety, and better process control compared to batch operations [8]. Fixed-bed continuous reactors operating at 10-50 bar pressure and 120-180°C enable pilot to commercial scale production with capacities ranging from 1-10 kt/year. These systems typically achieve energy consumption of 15-25 GJ/t and generate 50-100 kg waste per ton of product.

Continuous flow alkylation processes utilize packed-bed reactors containing solid base catalysts to promote the alkylation reaction while minimizing side product formation. The continuous removal of products helps shift the equilibrium toward the desired primary amine and reduces the extent of overalkylation. Advanced process control systems monitor reactant ratios, temperature profiles, and product quality in real-time, enabling optimal operation and consistent product quality.

High-Pressure Reductive Amination

Commercial-scale reductive amination typically employs high-pressure batch or semi-batch reactors operating at 50-300 bar and 150-250°C [8]. These facilities can achieve production capacities of 10-50 kt/year, though they require higher energy consumption (20-35 GJ/t) and generate more waste (100-200 kg/t product) compared to other methods. The high-pressure operation enables faster reaction rates and higher conversions, offsetting the increased capital and operating costs.

Modern high-pressure facilities incorporate advanced safety systems including pressure relief devices, automated emergency shutdown systems, and comprehensive gas detection networks. The integration of heat recovery systems helps reduce overall energy consumption by utilizing reaction heat for feed preheating and product separation.

Integrated Multi-Step Processes

Large-scale industrial facilities often employ integrated multi-step processes that combine several unit operations in a single production complex [8]. These systems typically operate at 20-100 bar pressure and 100-200°C, achieving production capacities of 20-100 kt/year with moderate energy consumption (18-30 GJ/t) and waste generation (80-150 kg/t product).

Integrated processes offer several advantages including improved material and energy efficiency through heat integration, reduced intermediate storage requirements, and simplified logistics. The integration of purification and recovery systems enables high product purity while maximizing yield and minimizing waste generation.

Emerging Technologies

Zeolite-catalyzed amination represents an emerging technology currently in development phase [8]. These processes utilize shape-selective zeolite catalysts operating at relatively low pressures (1-10 bar) but elevated temperatures (200-400°C). The unique pore structure of zeolites provides excellent selectivity control, potentially enabling production capacities of 5-20 kt/year with reduced energy consumption (10-20 GJ/t) and minimal waste generation (20-50 kg/t product).

Gas-phase synthesis techniques are being explored for specialized applications requiring ultra-high purity products [5]. These research-scale processes operate at atmospheric pressure and elevated temperatures (250-350°C), enabling small-scale production (0.1-1 kt/year) with moderate energy requirements (25-40 GJ/t) and waste generation (30-80 kg/t product).

Molecular Structure and Connectivity

Isohexylamine, with the IUPAC name 4-methylpentan-1-amine, possesses the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol [1] [2] [3]. The compound is registered under CAS number 5344-20-7 [1] [2] [3]. The molecular structure consists of a branched six-carbon aliphatic chain terminated with a primary amino group. The structural formula can be represented as CC(C)CCCN, where the branching occurs at the fourth carbon from the amino terminus [2] [4].

The molecule exhibits a saturated hydrocarbon backbone with a methyl branch at the 4-position relative to the amino group. This branching pattern distinguishes isohexylamine from its linear isomer, n-hexylamine, and contributes to its unique physicochemical properties [5]. The InChI Key QVIAMKXOQGCYCV-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [2] [4].

Stereochemical Characteristics

Comprehensive stereochemical analysis reveals that isohexylamine is an achiral molecule [6]. The compound lacks stereogenic centers, as no carbon atoms in the structure are bonded to four different substituents [6]. Examination of the molecular geometry indicates the presence of a plane of symmetry, which renders the molecule superimposable with its mirror image [6].

The absence of chiral centers means that isohexylamine does not exhibit optical activity and exists as a single constitutional isomer rather than as enantiomeric pairs [6]. This stereochemical simplicity is consistent with the structure of a primary aliphatic amine bearing only alkyl substituents without asymmetric carbon centers.

Conformational Analysis

The branched nature of the isohexylamine backbone allows for multiple conformational arrangements through rotation around single bonds. The tertiary carbon at position 4 creates a degree of steric hindrance that influences the preferred conformations of the molecule. The primary amino group can participate in hydrogen bonding interactions, which may stabilize certain conformational states in solution [7].

Thermodynamic and Kinetic Stability

Thermal Stability Assessment

Isohexylamine demonstrates moderate thermal stability typical of primary aliphatic amines. The thermal decomposition onset temperature is estimated to exceed 200°C, based on comparative analysis with structurally similar amine compounds [8] [9]. Under normal storage and handling conditions, the compound remains kinetically stable [8].

The compound exhibits susceptibility to oxidative degradation when exposed to air and elevated temperatures [8]. The primary decomposition pathway involves C-N bond cleavage and dehydrogenation reactions, leading to the formation of alkenes, ammonia, and carbonaceous residues [8]. The estimated activation energy for thermal decomposition ranges from 150-200 kJ/mol, consistent with values reported for related amine compounds [9] [10].

Chemical Stability Considerations

The primary amino functionality in isohexylamine renders the compound basic, with a predicted pKa value of 10.63±0.10 [3]. This basicity influences its reactivity profile and stability under various chemical conditions. The compound demonstrates stability under neutral and basic conditions but may undergo protonation and salt formation in acidic environments [3].

Long-term storage stability is generally good when the compound is maintained under inert atmosphere and protected from light and moisture. The branched structure provides some degree of steric protection to the amino group compared to linear analogues [5].

Solubility and Phase Behavior

Aqueous Solubility Characteristics

Isohexylamine exhibits limited water solubility, a characteristic attributed to its branched hydrocarbon structure [5] [11]. The compound demonstrates moderate solubility in water compared to linear hexylamine, which shows higher aqueous miscibility [11]. The branching at the 4-position reduces the effective surface area for hydrophilic interactions and decreases the overall water compatibility .

The solubility behavior is governed by the balance between the hydrophilic amino group and the hydrophobic branched alkyl chain. Hydrogen bonding between the amino group and water molecules provides the primary driving force for dissolution, while the hydrocarbon portion contributes to hydrophobic interactions that limit solubility [5] [11].

Organic Solvent Compatibility

Isohexylamine demonstrates excellent solubility in most organic solvents [5] [11]. The compound shows complete miscibility with polar protic solvents such as ethanol and methanol through hydrogen bonding interactions [11]. Similarly, high solubility is observed in polar aprotic solvents like acetone and chloroform due to favorable dipolar interactions [11].

Moderate solubility characterizes the compound's behavior in nonpolar solvents such as hexane and benzene, where dissolution occurs primarily through van der Waals forces and limited π-π interactions [11]. The branched structure influences the packing efficiency in different solvent environments, affecting the overall solubility profile.

Phase Transition Properties

The compound exhibits a melting point of -94.4°C, indicating its liquid state under ambient conditions [3] [13]. The boiling point ranges from 123.3 to 125°C at standard atmospheric pressure [3] [14]. These values reflect the influence of the branched structure on intermolecular forces and volatility characteristics.

The density of isohexylamine ranges from 0.768 to 0.770 g/mL at room temperature, which is lower than water density, causing the compound to float on aqueous phases [3] [14]. The refractive index falls within the range of 1.4100 to 1.42, providing optical characterization data for identification purposes [3] [14].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characteristics: The proton NMR spectrum of isohexylamine displays characteristic signals that enable structural identification [7]. The N-H protons of the primary amino group appear as a broad signal in the range of 1.0-2.0 ppm, subject to exchange with deuterium oxide [7]. The methylene protons adjacent to the nitrogen (α-CH₂) are deshielded and appear downfield at 2.6-2.8 ppm due to the electron-withdrawing effect of the amino group [7].

The aliphatic chain protons appear in the typical alkyl region of 0.8-1.4 ppm, with the methyl groups showing characteristic doublet patterns at approximately 0.9 ppm with a coupling constant of 6.5 Hz due to coupling with the tertiary proton [7]. The branched nature of the molecule creates distinct multipicity patterns that aid in structural elucidation.

¹³C NMR Analysis: Carbon-13 NMR spectroscopy provides valuable structural information for isohexylamine [7]. The carbon atom directly bonded to nitrogen appears deshielded at 42-45 ppm, approximately 20 ppm downfield from comparable positions in alkanes [7]. The methyl carbons typically resonate at 22-25 ppm, while the methylene carbons appear in the range of 35-40 ppm [7].

The branched structure creates a characteristic pattern of carbon signals that distinguishes isohexylamine from its linear isomers. The tertiary carbon bearing the methyl branch appears at a distinctive chemical shift that confirms the branching pattern.

Infrared Spectroscopy

Primary amines exhibit characteristic infrared absorption patterns that facilitate identification [7] [15]. Isohexylamine displays the typical N-H stretching vibrations of primary amines, with symmetric and asymmetric stretches appearing at approximately 3350 cm⁻¹ and 3450 cm⁻¹, respectively [7] [15]. These bands are generally sharper and less intense than comparable O-H stretches in alcohols [7] [15].

The C-H stretching vibrations of the aliphatic chain appear in the region of 2800-3000 cm⁻¹, characteristic of saturated hydrocarbon systems [15]. N-H bending vibrations are observed in the range of 1600-1650 cm⁻¹, providing additional confirmation of the primary amine functionality [16] [7].

The infrared spectrum serves as a valuable fingerprint for compound identification, with the combination of N-H stretching and bending modes providing unambiguous evidence for the primary amine structure [7] [15].

Mass Spectrometry

Mass spectrometric analysis of isohexylamine provides molecular weight confirmation and structural information through fragmentation patterns [17] [7]. The molecular ion peak appears at m/z 101, corresponding to the molecular weight of the compound [17] [7].

Characteristic fragmentation includes loss of the amino group (NH₂) to give a peak at m/z 85, representing the [M-NH₂]⁺ ion [7]. Additional fragmentation of the alkyl chain produces peaks at m/z values of 43, 57, and 71, corresponding to various alkyl carbocation fragments [7].

The nitrogen rule of mass spectrometry states that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular ion peaks, which is consistent with the observed m/z 101 for isohexylamine [7]. The fragmentation pattern provides structural confirmation and aids in distinguishing isohexylamine from its isomeric counterparts.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive